molecular formula C6H4ClFO B1581553 3-Chloro-4-fluorophenol CAS No. 2613-23-2

3-Chloro-4-fluorophenol

Cat. No.: B1581553
CAS No.: 2613-23-2
M. Wt: 146.54 g/mol
InChI Key: ZQXLIXHVJVAPLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-fluorophenol: is an organic compound with the molecular formula C6H4ClFO . It is a halogenated phenol, characterized by the presence of both chlorine and fluorine atoms attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-4-fluorophenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-fluorophenol with chlorine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective substitution of the hydrogen atom by a chlorine atom .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The process may include steps such as chlorination, purification, and crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chloro-4-fluorophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluorophenol involves its interaction with specific molecular targets. The presence of both chlorine and fluorine atoms enhances its reactivity, allowing it to form strong bonds with various biological molecules. This interaction can disrupt normal cellular processes, leading to its potential use as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

  • 4-Chloro-3-fluorophenol
  • 3-Chloro-2-fluorophenol
  • 3-Fluorophenol

Comparison: 3-Chloro-4-fluorophenol is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This positioning influences its chemical reactivity and physical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

3-chloro-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXLIXHVJVAPLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70180762
Record name 3-Chloro-4-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2613-23-2
Record name 3-Chloro-4-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2613-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-fluorophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002613232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-4-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-fluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.221
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4-fluorophenol
Reactant of Route 2
3-Chloro-4-fluorophenol
Reactant of Route 3
3-Chloro-4-fluorophenol
Reactant of Route 4
3-Chloro-4-fluorophenol
Reactant of Route 5
Reactant of Route 5
3-Chloro-4-fluorophenol
Reactant of Route 6
3-Chloro-4-fluorophenol
Customer
Q & A

Q1: How is 3-chloro-4-fluorophenol metabolized and excreted in rats?

A1: The study by Nicholson et al. [] investigated the metabolism of various substituted phenols, including this compound, in rats. Their findings revealed that after administering a 10 mg/kg intraperitoneal dose to Sprague-Dawley rats, this compound was primarily excreted in urine. The major metabolic pathways involved conjugation with glucuronic acid or sulfate, yielding glucuronide and sulfate conjugates, respectively. The unchanged parent compound also contributed to the total urinary excretion.

Q2: Does the position of substituents on the phenolic ring influence the preferred conjugation pathway?

A2: Interestingly, the study [] observed a positional preference for conjugation. Ortho-substituted phenols, irrespective of the specific substituent, exhibited a higher tendency for glucuronidation compared to their meta- or para-substituted counterparts. This positional effect highlights the influence of steric and electronic factors on the activity of conjugating enzymes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.